molecular formula C13H11BrN2O2 B2612500 (E)-{[1-(4-bromophenyl)-1H-pyrrol-3-yl]methylidene}amino acetate CAS No. 860785-99-5

(E)-{[1-(4-bromophenyl)-1H-pyrrol-3-yl]methylidene}amino acetate

Cat. No.: B2612500
CAS No.: 860785-99-5
M. Wt: 307.147
InChI Key: BIGSZLLDXDKANB-OVCLIPMQSA-N
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Description

(E)-{[1-(4-Bromophenyl)-1H-pyrrol-3-yl]methylidene}amino acetate is a chemical reagent designed for laboratory research applications. The structure of this compound incorporates both a pyrrole heterocycle and a bromophenyl group, motifs that are frequently explored in medicinal and materials chemistry for their versatile electronic and binding properties . The presence of the imine (methylidene) functional group can make this compound a valuable intermediate or precursor in synthetic organic chemistry, particularly in the development of nitrogen-containing heterocyclic frameworks . Researchers may investigate its potential application in areas such as the synthesis of novel pharmacologically active molecules or functional materials. This product is intended for use by qualified research professionals in a controlled laboratory setting. It is supplied as For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[(E)-[1-(4-bromophenyl)pyrrol-3-yl]methylideneamino] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O2/c1-10(17)18-15-8-11-6-7-16(9-11)13-4-2-12(14)3-5-13/h2-9H,1H3/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIGSZLLDXDKANB-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)ON=CC1=CN(C=C1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O/N=C/C1=CN(C=C1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-{[1-(4-bromophenyl)-1H-pyrrol-3-yl]methylidene}amino acetate typically involves the reaction of 4-bromobenzaldehyde with 1H-pyrrole-3-carbaldehyde under basic conditions to form the intermediate Schiff base. This intermediate is then reacted with amino acetate in the presence of a suitable catalyst to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 50°C to 80°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(E)-{[1-(4-bromophenyl)-1H-pyrrol-3-yl]methylidene}amino acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced form.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Antioxidant Activity

Research has shown that compounds with similar structures exhibit antioxidant properties. For instance, studies have demonstrated that derivatives of pyrrole can scavenge free radicals, indicating that (E)-{[1-(4-bromophenyl)-1H-pyrrol-3-yl]methylidene}amino acetate may also possess such activity. The antioxidant capacity is crucial in preventing oxidative stress-related diseases.

Antibacterial Activity

The antibacterial effects of related compounds have been documented extensively. For example, the antibacterial activity of various substituted pyrrole derivatives has been evaluated against common pathogens such as Escherichia coli and Staphylococcus aureus. The presence of the bromophenyl moiety is believed to enhance the compound's interaction with bacterial cell membranes, leading to increased efficacy.

Antitumor Activity

Emerging studies suggest that (E)-{[1-(4-bromophenyl)-1H-pyrrol-3-yl]methylidene}amino acetate may have antitumor properties. Compounds with similar structural features have been investigated for their ability to inhibit cancer cell proliferation. For instance, a study indicated that certain pyrrole derivatives could induce apoptosis in cancer cells, making them potential candidates for anticancer drug development.

Neurological Applications

The structural characteristics of this compound also position it as a candidate for neurological applications. Pyrrole derivatives have been studied for their neuroprotective effects and potential in treating neurodegenerative diseases. The modulation of neurotransmitter systems through such compounds could offer new therapeutic avenues for conditions like Alzheimer's disease.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundObserved EffectReference
AntioxidantPyrrole DerivativeFree radical scavenging
AntibacterialSubstituted PyrroleInhibition of E. coli growth
AntitumorPyrrole AnalogInduction of apoptosis in cancer cells
NeuroprotectivePyrrole DerivativeProtection against neuronal death

Mechanism of Action

The mechanism of action of (E)-{[1-(4-bromophenyl)-1H-pyrrol-3-yl]methylidene}amino acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of “(E)-{[1-(4-bromophenyl)-1H-pyrrol-3-yl]methylidene}amino acetate”, a comparative analysis with structurally related compounds is provided below.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Functional Groups Synthesis Pathway Notable Properties/Applications
(E)-{[1-(4-bromophenyl)-1H-pyrrol-3-yl]methylidene}amino acetate (Target Compound) Pyrrole Bromophenyl, methylideneamino, acetate Condensation of amine and carbonyl precursor Potential antimicrobial/antitumor agent
(E)-ethyl 2-{3-[1-(4-bromophenyl)ethylideneamino]-4-oxo-2-thioxoimidazolidin-1-yl}acetate (Compound 2) Imidazolidinone Bromophenyl, thioxo, ethyl ester Alkylation of thioxoimidazolidinone Intermediate for pyrazole derivatives
(E)-2-{3-[1-(4-bromophenyl)ethylideneamino]-4-oxo-2-thioxoimidazolidin-1-yl}acetic acid (Compound 3) Imidazolidinone Bromophenyl, thioxo, carboxylic acid Hydrolysis of Compound 2 Enhanced solubility for biological assays
Pyrazole-4-carbonitrile derivative (Compound 8) Pyrazole Bromophenyl, carbonitrile Cyclization with ethoxymethylene malononitrile High thermal stability, catalytic potential

Key Findings :

Structural Diversity: The target compound’s pyrrole core distinguishes it from imidazolidinone-based analogs (e.g., Compound 2). Pyrroles exhibit aromatic stabilization and distinct electronic properties, which may enhance binding affinity in biological systems compared to saturated heterocycles like imidazolidinones . The acetate ester in the target compound offers synthetic versatility, enabling hydrolysis to carboxylic acids (as seen in Compound 3) or further derivatization, akin to hydrazide intermediates (Compound 4) .

Reactivity and Stability: Thioxo groups in imidazolidinone derivatives (e.g., Compound 2) increase susceptibility to nucleophilic attack, whereas the pyrrole core in the target compound may confer greater stability under acidic conditions . Pyrazole derivatives (e.g., Compound 8) exhibit superior thermal stability due to aromaticity and strong hydrogen-bonding networks, a trait less pronounced in acetate-containing analogs .

Crystallographic Insights :

  • Structural validation via SHELX and WinGX highlights the importance of precise conformation analysis. For example, the (E)-configuration in the target compound ensures optimal spatial alignment for intermolecular interactions, a feature critical for crystallinity and bioactivity .

Biological Potential: While direct biological data for the target compound is absent in the provided evidence, analogs like Compound 3 (carboxylic acid derivative) show enhanced solubility, suggesting improved bioavailability for pharmacological applications .

Biological Activity

(E)-{[1-(4-bromophenyl)-1H-pyrrol-3-yl]methylidene}amino acetate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

  • Chemical Name : (E)-{[1-(4-bromophenyl)-1H-pyrrol-3-yl]methylidene}amino acetate
  • Molecular Formula : C18H18BrN2O2
  • Molecular Weight : 373.26 g/mol
  • CAS Number : 551930-64-4

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of pyrrole derivatives, including those similar to (E)-{[1-(4-bromophenyl)-1H-pyrrol-3-yl]methylidene}amino acetate. The compound exhibits notable activity against various Gram-positive and Gram-negative bacteria.

Research Findings

In vitro tests have shown that derivatives of pyrrole can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. For example, compounds with halogen substitutions demonstrated enhanced antibacterial activity, with Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against these strains .

CompoundTarget BacteriaMIC (mg/mL)
Compound AS. aureus0.0039
Compound BE. coli0.025

Antifungal Activity

The antifungal potential of pyrrole derivatives has also been documented. Compounds structurally related to (E)-{[1-(4-bromophenyl)-1H-pyrrol-3-yl]methylidene}amino acetate have shown effectiveness against fungal pathogens.

Case Studies

A study evaluated several pyrrole derivatives for their antifungal activity against Candida albicans and Aspergillus niger. The results indicated that certain substitutions on the phenyl ring significantly enhanced the antifungal properties, suggesting a structure-activity relationship that could be exploited for drug design .

Anticancer Activity

The anticancer properties of (E)-{[1-(4-bromophenyl)-1H-pyrrol-3-yl]methylidene}amino acetate are particularly noteworthy. Research indicates that this compound can reduce cell viability in various cancer cell lines.

Detailed Findings

In a study focusing on lung cancer cells (A549), compounds with similar structures showed a reduction in cell viability by up to 64% at specific concentrations. The presence of bromine in the phenyl ring was found to enhance cytotoxicity while maintaining selectivity towards cancerous cells over non-cancerous cells .

Cell LineCompound Concentration (µM)Viability (%)
A5491064
HSAEC1-KT1080

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